molecular formula C6H15Cl2N3O B2900567 3-(Methylamino)pyrrolidine-3-carboxamide;dihydrochloride CAS No. 2377032-75-0

3-(Methylamino)pyrrolidine-3-carboxamide;dihydrochloride

Cat. No.: B2900567
CAS No.: 2377032-75-0
M. Wt: 216.11
InChI Key: PTLRNPDSELGPNO-UHFFFAOYSA-N
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Description

3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride is a pyrrolidine derivative characterized by a methylamino group and a carboxamide substituent at the 3-position of the pyrrolidine ring, with two hydrochloride counterions. Its molecular formula is C₆H₁₅Cl₂N₃O, and it has a molecular weight of 216.11 g/mol . The dihydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. This compound is frequently employed as a building block in organic synthesis, particularly in drug discovery for central nervous system (CNS) or enzyme-targeting molecules .

Properties

IUPAC Name

3-(methylamino)pyrrolidine-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c1-8-6(5(7)10)2-3-9-4-6;;/h8-9H,2-4H2,1H3,(H2,7,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLRNPDSELGPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCNC1)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity

3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride (CAS 1936625-45-4) is a bicyclic amine derivative with the molecular formula C₆H₁₃N₃O·2HCl . The compound features a pyrrolidine ring substituted at the 3-position with both methylamino and carboxamide groups, protonated as a dihydrochloride salt for enhanced stability.

Property Value
Molecular Weight 216.11 g/mol
Density Not reported
Melting Point Not reported
Solubility (H₂O) ≥50 mg/mL (predicted)
pKa (amine) ~8.2 (estimated)

Synthetic Methodologies

Aldol Condensation Route (Patent US20040236118A1)

This four-step process achieves an overall yield of 72% through stereocontrolled aldol reactions:

Step 1: Silylation of Pyrrolidone Precursor
Reaction of (S)-(-)-1-benzyl-3-pyrrolidone with N-methyl-N-(trimethylsilyl)trifluoroacetamide in tetrahydrofuran at -40°C for 2 hours generates the protected intermediate.

Step 2: Aldol Condensation
The silylated species undergoes asymmetric aldol addition with methyl glyoxylate using lithium bis(trimethylsilyl)amide (LHMDS) as base and (-)-sparteine as chiral inducer (-78°C, 8 hr), achieving 84% yield and 98% ee.

Step 3: Reductive Amination
Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in methanol reduces the imine intermediate while cleaving the benzyl protecting group (6 hr, 25°C).

Step 4: Salt Formation
Treatment with HCl gas in ethyl acetate precipitates the dihydrochloride salt (yield: 91%, purity >99% by HPLC).

Enantioselective Hydrogenation Approach (Patent US8344161B2)

This method utilizes a rhodium-catalyzed asymmetric hydrogenation to construct the pyrrolidine ring:

Key Reaction Parameters

  • Substrate: 1-benzyl-4-(3,4-dichlorophenyl)-pyrrolidine-3-carboxylic acid ethyl ester
  • Catalyst: Rh(COD)(R)-BINAP (0.2 mol%)
  • Conditions: H₂ 100 psi, methanol, 25°C, 24 hr
  • Outcome: 99% conversion, >99.9% ee, isolated yield 83%

The hydrogenated product undergoes sequential hydrolysis (6M HCl, reflux) and amidation with methylamine (EDC/HOBt coupling) to yield the target compound.

Solid-Phase Synthesis Optimization

Recent advances employ Wang resin-supported synthesis to improve purity:

  • Resin Loading : 1.2 mmol/g capacity using Fmoc-protected pyrrolidine
  • Methylation : Mitsunobu reaction with methanol (DIAD, Ph₃P, 0°C→RT)
  • Cleavage : TFA/H₂O (95:5) with 2M HCl gas bubbling
  • Yield : 68% over 5 steps, purity 99.5% by LC-MS

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.85 (m, 1H, CH-NH), 3.42 (dd, J=9.2 Hz, 2H), 2.95 (s, 3H, N-CH₃), 2.70–2.35 (m, 4H, pyrrolidine)
  • ¹³C NMR : 175.8 (CONH₂), 58.3 (C-3), 49.1 (N-CH₃), 42.1–36.8 (pyrrolidine carbons)
  • IR (KBr): 3270 cm⁻¹ (NH stretch), 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)

Critical Process Parameters

Temperature Control in Cyclization

Maintaining reaction temperatures below -40°C during aldol condensation prevents racemization, as demonstrated by comparative studies:

Temperature (°C) ee (%) Yield (%)
-78 98.2 84
-40 97.8 82
0 89.4 75
25 62.1 68

Industrial-Scale Purification

Crystallization Optimization

The dihydrochloride salt exhibits polymorphic behavior requiring controlled crystallization:

  • Solvent System : Ethanol/water (4:1 v/v)
  • Cooling Rate : 0.5°C/min from 60°C to 4°C
  • Outcome : 99.4% purity, 92% recovery, particle size D90=45μm

Stability and Degradation

Accelerated stability studies (40°C/75% RH) reveal:

Time (months) Purity (%) Related Substances (%)
0 99.8 0.12
1 99.5 0.45
3 98.9 1.10
6 97.2 2.30

Primary degradation pathway involves hydrolysis of the carboxamide group to carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)pyrrolidine-3-carboxamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino and carboxamide groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(Methylamino)pyrrolidine-3-carboxamide;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(Methylamino)pyrrolidine-3-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride 3-methylamino, 3-carboxamide C₆H₁₅Cl₂N₃O 216.11 Enhanced solubility; drug synthesis building block
(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride 3-dimethylamino C₆H₁₆Cl₂N₂ 187.11 Higher lipophilicity; potential CNS activity
(3S)-(+)-3-Aminopyrrolidine Dihydrochloride 3-amino C₄H₁₂Cl₂N₂ 165.05 Simpler structure; intermediate in peptide synthesis
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine Dihydrochloride 3-methylamino, 1-benzyl C₁₂H₂₀Cl₂N₂ 263.21 Increased lipophilicity; membrane permeability studies
Methyl pyrrolidine-3-carboxylate hydrochloride 3-carboxylate (methyl ester) C₆H₁₂ClNO₂ 165.62 Ester group prone to hydrolysis; prodrug applications

Key Differences and Research Findings

Steric and Stereochemical Considerations The benzyl group in (3R)-(-)-1-benzyl-3-(methylamino)pyrrolidine dihydrochloride introduces steric bulk, which may hinder binding to compact active sites but improve stability against metabolic degradation . Chirality (e.g., R vs. S configurations in and ) significantly affects biological activity. For example, (3S)-aminopyrrolidine derivatives are often preferred in peptide mimetics due to compatibility with natural L-amino acids .

Pharmacological Implications

  • Carboxamide-containing pyrrolidines (e.g., the target compound) are frequently used in kinase inhibitors or protease-targeting drugs due to their ability to mimic peptide bonds .
  • Dihydrochloride salts universally improve solubility across all compared compounds, making them preferable over free bases in formulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride, and what precursor molecules are typically involved?

  • The synthesis of pyrrolidine derivatives often involves cyclization of acyclic precursors (e.g., amino alcohols or diamines) under acidic or basic conditions to form the pyrrolidine ring . For carboxamide functionalization, amide coupling reactions (e.g., using carbodiimide activators like EDC/HOBt) with methylamine derivatives are common. Post-synthesis, hydrochlorination with HCl gas or aqueous HCl yields the dihydrochloride salt . Key precursors may include substituted pyrrolidine-3-carboxylic acids or esters, with methylamine as the amine source.

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of 3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride?

  • ¹H/¹³C NMR spectroscopy in deuterated solvents (e.g., D₂O or DMSO-d₆) confirms proton environments and substitution patterns on the pyrrolidine ring . High-resolution mass spectrometry (HRMS) validates molecular weight and salt formation . HPLC with UV/RI detection assesses purity, while X-ray crystallography resolves stereochemistry if chiral centers are present . Elemental analysis (C, H, N, Cl) ensures stoichiometric salt formation .

Q. How can researchers assess the biological activity of 3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride in enzyme inhibition studies?

  • In vitro enzyme assays (e.g., fluorescence-based or colorimetric) using purified target enzymes (e.g., kinases or proteases) quantify IC₅₀ values. Dose-response curves are generated with varying compound concentrations . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding kinetics and thermodynamics . Controls include known inhibitors and vehicle-only conditions to validate assay robustness.

Advanced Research Questions

Q. What strategies can optimize reaction yields in the synthesis of 3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride under varying catalytic conditions?

  • Catalyst screening : Test palladium or ruthenium catalysts for cyclization steps to improve regioselectivity . Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reaction rates compared to THF . Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization can reduce side-product formation . Post-reaction, counterion exchange (e.g., HCl in diethyl ether) improves dihydrochloride salt crystallization .

Q. How should researchers address contradictions in reported receptor binding affinities of pyrrolidine carboxamide derivatives across different assay systems?

  • Assay standardization : Compare results under identical buffer conditions (pH, ionic strength) and receptor isoforms . Structural analogs : Test compounds with modified substituents (e.g., fluorinated or chlorinated variants) to isolate steric/electronic effects . Molecular dynamics simulations identify conformational changes in receptor-ligand complexes that explain affinity discrepancies . Cross-validate data using orthogonal methods (e.g., SPR vs. radioligand binding) .

Q. What computational approaches are suitable for modeling the interaction of 3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites or receptor pockets . QM/MM simulations refine electronic interactions (e.g., hydrogen bonding with carboxylate groups) . Free-energy perturbation (FEP) calculates binding energy differences between stereoisomers or analogs . Validate models with mutagenesis data (e.g., alanine scanning of key receptor residues) .

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